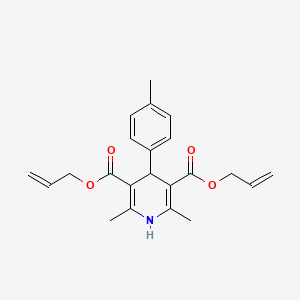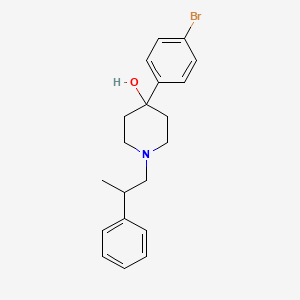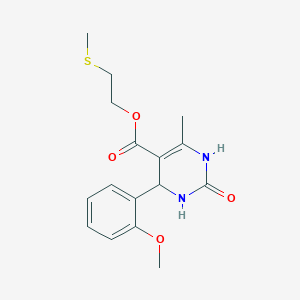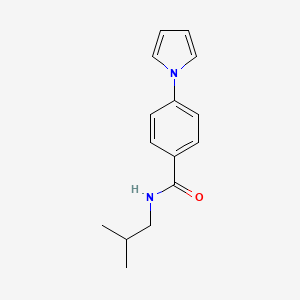
N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide, also known as CPI-455, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of the histone demethylase LSD1, which plays a crucial role in the epigenetic regulation of gene expression.
Mecanismo De Acción
LSD1 is a histone demethylase that catalyzes the removal of methyl groups from lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide binds to the active site of LSD1 and inhibits its enzymatic activity, leading to an accumulation of methylated histones and altered gene expression patterns. This, in turn, can lead to the induction of differentiation and apoptosis in cancer cells, as well as the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide has been found to have other biochemical and physiological effects. For example, it has been shown to increase the expression of genes involved in neuronal differentiation and to promote the survival of neurons in culture. It has also been found to reduce inflammation in animal models of autoimmune disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide is its specificity for LSD1, which reduces the likelihood of off-target effects. However, like many small molecule inhibitors, N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism. These limitations can make it difficult to achieve therapeutic concentrations in vivo and to interpret the results of in vitro experiments.
Direcciones Futuras
For research on N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide include the development of more potent and selective LSD1 inhibitors, the optimization of its pharmacokinetic properties, and the exploration of its effects on other biological pathways. Additionally, the use of N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide in combination with other anti-cancer agents may have synergistic effects that could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide involves a multi-step process that starts with the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridinecarbonyl chloride. This intermediate is then reacted with 2-isopropylphenol to form the corresponding ester, which is subsequently hydrolyzed to yield N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide as a white solid.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide has been extensively studied in the context of cancer research, as LSD1 has been implicated in the development and progression of various types of cancer. Inhibition of LSD1 by N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide has been shown to induce differentiation and apoptosis in cancer cells, and to suppress tumor growth in animal models. Additionally, N-(5-chloro-2-pyridinyl)-2-(2-isopropylphenoxy)acetamide has been found to synergize with other anti-cancer agents, such as DNA-damaging agents and immune checkpoint inhibitors, to enhance their efficacy.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11(2)13-5-3-4-6-14(13)21-10-16(20)19-15-8-7-12(17)9-18-15/h3-9,11H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJOLPWUZLMCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)


![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}benzenesulfonamide](/img/structure/B5103523.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5103535.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5103551.png)
![4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5103567.png)